synthesis of dihydrazinecarbonate
synthesis of dihydrazinecarbonate
An In-depth Technical Guide to the Synthesis of Dihydrazinecarbonate (Carbohydrazide)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of the synthesis, characterization, and application of dihydrazinecarbonate, more systematically known as carbohydrazide. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, kinetic and thermodynamic considerations, and critical safety protocols that govern the successful and safe production of this versatile molecule. We will explore the predominant two-step synthesis pathway involving the nucleophilic acyl substitution of dialkyl carbonates with hydrazine hydrate, detailing the formation of the alkyl carbazate intermediate and its subsequent conversion to the final product. The narrative is grounded in established chemical theory and supported by practical, field-proven methodologies, offering researchers and drug development professionals a robust framework for utilizing carbohydrazide as a foundational scaffold in medicinal chemistry.
Introduction to Carbohydrazide (Dihydrazinecarbonate)
Nomenclature and Chemical Structure
The term "dihydrazinecarbonate" is a common descriptor that points to the compound's conceptual origin from a carbonic acid derivative and two hydrazine moieties. The systematic IUPAC name for this compound is carbohydrazide , with the chemical formula CH₆N₄O or (NH₂NH)₂CO.
Carbohydrazide is a white, crystalline solid characterized by a central carbonyl group bonded to two terminal hydrazinyl (-NHNH₂) groups.[1] This symmetrical structure is fundamental to its reactivity. The presence of two nucleophilic nitrogen atoms on each hydrazine moiety makes it a potent building block in organic synthesis, particularly for forming heterocyclic structures and hydrazones.[1][2]
Significance in Chemical Synthesis and Drug Development
The true value of carbohydrazide in the pharmaceutical landscape lies in its role as a versatile linker and scaffold.[1] The hydrazide functional group is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[3] Its ability to readily react with aldehydes and ketones to form stable hydrazone linkages is a cornerstone of combinatorial chemistry and fragment-based drug design.
Furthermore, hydrazide derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[3] Molecules like Isoniazid, a primary drug for treating tuberculosis, underscore the therapeutic importance of the hydrazide motif.[3] Therefore, mastering the synthesis of the parent carbohydrazide structure is a critical first step for any research program aimed at exploring this rich chemical space.
Theoretical Principles of Synthesis
The synthesis of carbohydrazide from a dialkyl carbonate and hydrazine is a classic example of nucleophilic acyl substitution . The reaction hinges on the electrophilic nature of the carbonyl carbon in the carbonate and the potent nucleophilicity of the hydrazine nitrogen atoms.
The core principle involves the attack of the electron-rich nitrogen of hydrazine on the electron-deficient carbonyl carbon.[4] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of an alkoxy group (-OR) as the leaving group, which is protonated by the excess hydrazine or solvent to form an alcohol. Because carbohydrazide has two identical reactive sites, the reaction proceeds in a stepwise fashion, first forming an intermediate (an alkyl carbazate) before reacting with a second hydrazine molecule.
Core Synthesis Protocol: Two-Step Reaction from Dialkyl Carbonate
The most common and scalable method for producing high-purity carbohydrazide involves a two-step process using a dialkyl carbonate (e.g., dimethyl carbonate or diethyl carbonate) and hydrazine hydrate.[4][5][6] This method offers superior control over the reaction compared to a one-step, high-temperature process, leading to higher yields and purity.[5]
Step 1: Synthesis of the Alkyl Carbazate Intermediate
The initial step involves the controlled reaction of one mole of dialkyl carbonate with one mole of hydrazine to selectively form the alkyl carbazate intermediate.
Causality: The key to this step is temperature control. By maintaining the reaction temperature below 80°C, the formation of the monosubstituted product (alkyl carbazate) is favored, minimizing the premature formation of the final carbohydrazide product and other side reactions.[5] A slight molar excess of hydrazine can be used to ensure the complete conversion of the dialkyl carbonate.
Diagram: General Workflow for Carbohydrazide Synthesis
Caption: A two-step workflow for synthesizing high-purity carbohydrazide.
Step 2: Conversion to Carbohydrazide
The alkyl carbazate intermediate is then reacted with a second equivalent of hydrazine.
Causality: This second nucleophilic substitution displaces the remaining alkoxy group to form the symmetrical carbohydrazide product. This step is typically conducted at a slightly elevated temperature (around 70°C) to ensure the reaction goes to completion within a reasonable timeframe (e.g., 4-8 hours).[4][5] Upon completion, the carbohydrazide is isolated by cooling the reaction mixture, which causes the product to crystallize due to its lower solubility in the cold solvent mixture.[4][5]
Detailed Experimental Workflow
The following protocol is a synthesized representation based on established methods.[4][5][7]
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Reaction Setup: Equip a round-bottomed flask with a magnetic stirrer, thermometer, and reflux condenser. Maintain an inert atmosphere (e.g., nitrogen blanket) throughout the process to prevent air oxidation of hydrazine.[5][8]
-
Step 1: Charge the flask with dimethyl carbonate (1.0 mole). Slowly add hydrazine hydrate (approx. 1.0-1.1 moles) while stirring. Control the temperature to keep it below 80°C.
-
Intermediate Formation: After the addition is complete, allow the mixture to react for a sufficient time to form methyl carbazate. Some protocols include removing the methanol byproduct by distillation at this stage.[5]
-
Step 2: To the resulting mixture containing methyl carbazate, add a second portion of hydrazine hydrate (approx. 1.1 moles).
-
Reaction to Completion: Heat the mixture to approximately 70°C and hold for 4-8 hours. The reaction progress can be monitored by sampling the vapor phase to check for the absence of unreacted hydrazine.[4]
-
Crystallization: Once the reaction is complete, cool the solution slowly to room temperature, then chill in an ice bath to 0-5°C to induce crystallization of the carbohydrazide.[4][5]
-
Isolation & Purification: Collect the white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a cold solvent like ethanol or methanol to remove soluble impurities.[4][5]
-
Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 80°C) to remove residual solvent.[4]
Process Optimization and Yield
The efficiency of the synthesis is highly dependent on precise control of reaction parameters.
| Parameter | Reactant 1 | Reactant 2 | Temp (Step 1) | Temp (Step 2) | Yield | Reference |
| Method A | Dimethyl Carbonate | Hydrazine Hydrate | N/A (controlled addition) | 70°C | 77% | [4][5] |
| Method B | Diethyl Carbonate | Hydrazine Hydrate | N/A (controlled addition) | 64-77°C | 43% | [5] |
| Method C | Diethyl Carbonate | Hydrazine Hydrate | N/A (heat evolves to 55°C) | 96-119°C (distillation) | ~60% (crude) | [7] |
As the table indicates, using dimethyl carbonate generally provides a higher yield compared to diethyl carbonate under optimized two-step conditions.
Diagram: Nucleophilic Acyl Substitution Mechanism
Caption: Mechanism for the formation of carbohydrazide via two sequential substitutions.
Characterization of Carbohydrazide
Self-validating protocols require rigorous confirmation of the final product's identity and purity.
-
Melting Point: Pure carbohydrazide has a distinct melting point. The process efficiency for one method resulted in a product with a melting point of 73°C for the intermediate, methylhydrazinocarboxylate.[4] The final product's melting point should be compared against literature values.
-
Purity Analysis: Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) or elemental analysis. One documented synthesis achieved a purity of 94.5% for the intermediate.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Expect to see strong N-H stretching bands from the amine groups and a characteristic C=O (carbonyl) stretching band.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The symmetry of the molecule should result in a simplified spectrum, showing characteristic shifts for the NH and NH₂ protons and a single signal for the carbonyl carbon.
Critical Safety Protocols for Handling Hydrazine and Derivatives
Hydrazine and its derivatives are classified as hazardous materials and demand stringent safety measures.[8] Failure to adhere to these protocols can result in severe health consequences and safety incidents.
Hazard Identification
-
Toxicity: Hydrazine is toxic via inhalation, dermal contact, and ingestion.[9] It can cause severe chemical burns to the skin and eyes.[10][11] Chronic exposure may lead to damage to the liver, kidneys, and central nervous system.[9][10]
-
Carcinogenicity: Hydrazine is listed as a suspected carcinogen by OSHA and NIOSH.[4][9]
-
Reactivity and Flammability: Hydrazine is a powerful reducing agent and is hypergolic (ignites spontaneously) with many oxidizing agents.[10][12] It can ignite spontaneously in air when absorbed on porous materials.[10] Its vapor is flammable over a wide range (4.7% to 100% by volume in air).[12]
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through engineering controls and validated PPE.
-
Handling Systems: All transfers and reactions should be conducted in a closed handling system or within a chemical fume hood with adequate ventilation to prevent vapor accumulation.[8][11][12]
-
Inert Atmosphere: A nitrogen blanket should be maintained over hydrazine solutions to prevent air oxidation and mitigate fire risk.[8]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., butyl rubber).[12]
-
Eye/Face Protection: Use chemical safety goggles and a face shield where splashing may occur.[9]
-
Body Protection: Wear chemical-resistant clothing, such as a lab coat and apron.[9] Immediately remove and launder any contaminated clothing.[9][12]
-
Respiratory Protection: Standard cartridge respirators are not suitable for hydrazine.[8] In situations with potential for significant exposure, a self-contained breathing apparatus (SCBA) or a positive-pressure airline respirator must be used.[8][9]
-
Spill and Emergency Procedures
-
Emergency Equipment: Ensure immediate access to safety showers and eyewash stations.[9][12]
-
Spill Response: In case of a spill, evacuate non-essential personnel, remove all sources of ignition, and ensure adequate ventilation.[11][12]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing.[9][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[9][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[9]
-
Applications in Drug Development and Medicinal Chemistry
Carbohydrazide is not typically an active pharmaceutical ingredient (API) itself but serves as an invaluable starting material for creating APIs.
Role as a Versatile Scaffold
The dual hydrazine groups of carbohydrazide provide two points of reactivity, allowing it to be used as a symmetrical linker to build larger, more complex molecules. Its derivatives are widely used as intermediates in the synthesis of heterocyclic compounds, which form the core of many modern drugs.[1]
Examples of Bioactive Hydrazide Derivatives
The broader class of hydrazides and their subsequent derivatives (hydrazones) are well-represented in pharmacology:
-
Antitubercular Agents: The foundational anti-tuberculosis drug, isoniazid, is a simple pyridine-based hydrazide.[3]
-
Anticancer and Anti-inflammatory Drugs: The structural versatility of the hydrazide-hydrazone backbone allows for fine-tuning of molecular properties to interact with specific biological targets like enzymes or receptors, leading to the development of novel anticancer and anti-inflammatory agents.[1][13]
-
Enzyme Inhibitors: Hydrazide-hydrazone derivatives have been successfully designed as potent inhibitors for enzymes such as carbonic anhydrase and cholinesterases, which are targets for diseases like glaucoma and Alzheimer's disease.[2]
Conclusion
The synthesis of carbohydrazide (dihydrazinecarbonate) is a foundational process for researchers in organic synthesis and drug discovery. The two-step method using dialkyl carbonates and hydrazine hydrate offers a reliable and high-yielding route to this crucial building block. A deep understanding of the nucleophilic acyl substitution mechanism, coupled with rigorous adherence to stringent safety protocols for handling hazardous hydrazine precursors, is paramount for the successful and safe implementation of this synthesis. The resulting high-purity carbohydrazide provides a gateway to a vast chemical space of bioactive derivatives with significant therapeutic potential.
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